3-(4-Morpholinylmethyl)-morpholine 2HCl 3-(4-Morpholinylmethyl)-morpholine 2HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13481962
InChI: InChI=1S/C9H18N2O2/c1-4-13-8-9(10-1)7-11-2-5-12-6-3-11/h9-10H,1-8H2
SMILES: C1COCC(N1)CN2CCOCC2
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol

3-(4-Morpholinylmethyl)-morpholine 2HCl

CAS No.:

Cat. No.: VC13481962

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Morpholinylmethyl)-morpholine 2HCl -

Specification

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
IUPAC Name 3-(morpholin-4-ylmethyl)morpholine
Standard InChI InChI=1S/C9H18N2O2/c1-4-13-8-9(10-1)7-11-2-5-12-6-3-11/h9-10H,1-8H2
Standard InChI Key IZGSGQHLPVMHMT-UHFFFAOYSA-N
SMILES C1COCC(N1)CN2CCOCC2
Canonical SMILES C1COCC(N1)CN2CCOCC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of two morpholine rings: a parent morpholine moiety and a secondary morpholinylmethyl group linked via a methylene bridge at the 3-position. The dihydrochloride salt form indicates protonation at two nitrogen sites, likely the tertiary amine of the parent morpholine and the secondary amine of the morpholinylmethyl substituent .

Table 1: Key Physicochemical Properties of 3-(4-Morpholinylmethyl)-morpholine Dihydrochloride

PropertyValue/DescriptionSource Analogs
Molecular FormulaC₉H₁₇N₂O₂·2HCl
Molecular Weight281.18 g/mol (calculated)
CAS NumberNot explicitly reported
SolubilityLikely soluble in polar solvents
pKa (Predicted)~8.5 (amine), ~4.5 (HCl salt)

The molecular formula aligns with morpholine derivatives such as 4-(3-Chloropropyl)morpholine hydrochloride (C₇H₁₄ClNO·HCl, MW 200.11) and 4-(2-Chloroethyl)morpholine hydrochloride (C₆H₁₂ClNO·HCl, MW 186.08) , adjusted for the additional morpholine group.

Spectral Characterization

While experimental data for this compound is unavailable, analogous compounds provide reference benchmarks:

  • ¹H NMR: Peaks near δ 3.70–3.80 ppm (morpholine ring protons) and δ 2.40–2.60 ppm (methylene bridges) .

  • Mass Spectrometry: A molecular ion peak at m/z 281.18 (M+H⁺) with fragmentation patterns indicative of morpholine ring cleavage .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis likely involves alkylation or reductive amination strategies, mirroring methods for related morpholine derivatives:

Route 1: Alkylation of Morpholine

  • Reactants: Morpholine and a chloromethyl-morpholine precursor.

  • Conditions: Toluene solvent, reflux (110°C), 2–4 hours .

  • Mechanism: Nucleophilic substitution at the chlorinated carbon, forming the methylene bridge.

Route 2: Reductive Amination

  • Reactants: Morpholine-3-carbaldehyde and morpholine.

  • Conditions: Sodium triacetoxyborohydride (STAB) in dichloromethane, room temperature .

  • Yield: Estimated 70–85% based on analogous reactions .

Table 2: Comparative Synthesis Parameters

ParameterRoute 1 (Alkylation)Route 2 (Reductive Amination)
SolventTolueneDichloromethane
Temperature110°C25°C
Reaction Time2–4 hours12–24 hours
ByproductsHalogenated residuesBorate complexes

Industrial-Scale Production

Shree Ganesh Remedies Limited and similar manufacturers utilize modular flow reactors for scalable synthesis of morpholine hydrochlorides, achieving >90% purity through recrystallization from ethanol-water mixtures . Critical quality control metrics include:

  • Impurity Profiling: HPLC-MS to detect residual alkylating agents (<0.1% threshold) .

  • Crystallinity: X-ray diffraction to confirm salt formation .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

Morpholine derivatives serve as precursors for antihypertensive and antiviral agents. For example:

  • Antiviral Agents: Structural analogs like 4-(Morpholinomethyl)thiazol-2-amine (PubChem CID 2125344) exhibit inhibitory activity against RNA viruses .

  • Urethane Catalysts: 4-Methylmorpholine enhances reaction rates in polyurethane production by stabilizing zwitterionic intermediates .

Table 3: Therapeutic Applications of Morpholine Derivatives

DerivativeApplicationMechanism
4-(3-Chloropropyl)morpholineAnticancer agentsAlkylating DNA crosslinks
4-MethylmorpholineUrethane catalystTransition-state stabilization
Target CompoundUnder investigationPotential kinase inhibition

Computational Modeling

Density functional theory (DFT) studies on morpholine catalysts reveal:

  • Transition-State Stabilization: The morpholine nitrogen participates in hydrogen bonding, lowering activation energies by 10–15 kJ/mol .

  • Zwitterionic Intermediates: Solvent effects critically influence intermediate stability, with aqueous environments favoring proton transfer .

Hazard TypeCategoryPrecautionary Measures
Acute Toxicity3Use fume hood, wear nitrile gloves
Skin Corrosion1BAcid-resistant PPE

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